Acetamide,N-[bis[(isopropyl)amino]methylene]-
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Overview
Description
Acetamide,N-[bis[(isopropyl)amino]methylene]- is an organic compound with the molecular formula C9H19N3O. It is a derivative of acetamide and is known for its unique chemical structure, which includes bis(isopropyl)amino groups. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[bis[(isopropyl)amino]methylene]- typically involves the reaction of acetamide with isopropylamine under controlled conditions. One common method is the cyanoacetylation of amines, where acetamide is treated with isopropylamine in the presence of a catalyst . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Acetamide,N-[bis[(isopropyl)amino]methylene]- may involve large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[bis[(isopropyl)amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions, where one of the isopropyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetamide oxides, while reduction can produce simpler amines.
Scientific Research Applications
Acetamide,N-[bis[(isopropyl)amino]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Acetamide,N-[bis[(isopropyl)amino]methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A related compound with similar properties but different applications.
N,N-Diethylacetamide: Another similar compound used in different industrial processes.
Uniqueness
Acetamide,N-[bis[(isopropyl)amino]methylene]- is unique due to its bis(isopropyl)amino groups, which confer distinct chemical and biological properties. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H19N3O |
---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
N-[N,N'-di(propan-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C9H19N3O/c1-6(2)10-9(11-7(3)4)12-8(5)13/h6-7H,1-5H3,(H2,10,11,12,13) |
InChI Key |
LSQTVUGYSQRCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=NC(C)C)NC(=O)C |
Origin of Product |
United States |
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